molecular formula C18H21FN4O2 B2733339 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034397-22-1

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No. B2733339
CAS RN: 2034397-22-1
M. Wt: 344.39
InChI Key: GHRRWKMLJBJBQK-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as "compound 1" and has been shown to have promising pharmacological properties, making it a valuable tool for drug discovery.

Scientific Research Applications

Urease Inhibitors in Medical Treatments

Urease is an enzyme that catalyzes the hydrolysis of urea, implicated in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Intensive studies have focused on urease inhibitors, including urea derivatives, for potential medical applications. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have limited its utility. This highlights the unexplored potential of urease inhibition in medical treatments, suggesting that more effective and safer urease inhibitors could be developed (Kosikowska & Berlicki, 2011).

Urea Biosensors for Health Monitoring

Recent advances in biosensors for detecting and quantifying urea concentration have significant implications for diagnosing and monitoring various health conditions. Urea, as an end product of nitrogen metabolism, has its concentration tightly regulated in the human body. Abnormal urea levels are associated with critical diseases such as renal failure and liver diseases. The development of urea biosensors, employing various nanomaterials and polymers for enzyme immobilization, opens new avenues for non-invasive and real-time monitoring of urea levels, with potential applications in medical diagnostics and treatment monitoring (Botewad et al., 2021).

Ureas in Drug Design

Ureas play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them integral in small molecules that exhibit a broad range of bioactivities. Research in ureas has led to significant achievements in modifying the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This encompasses a variety of biological targets such as kinases, proteases, and epigenetic enzymes, underscoring the importance of urea moieties in medicinal chemistry and stimulating further exploration in drug development (Jagtap et al., 2017).

Urea as a Hydrogen Carrier for Energy Supply

Urea has been investigated as a source of hydrogen for fuel cells, highlighting its potential as a safe, sustainable, and long-term energy supply. Its abundance, low cost, and well-developed manufacturing infrastructure make urea an attractive hydrogen carrier, offering an alternative to more hazardous chemicals. The exploration of urea's suitability for this purpose suggests that it could play a significant role in the future of sustainable energy, especially given the increasing production volumes and existing natural resources (Rollinson et al., 2011).

Urea Metabolism in Aquatic Systems

In aquatic ecosystems, urea serves as an important nitrogen source for primary producers. Despite typically low ambient concentrations, urea can constitute a significant portion of the total nitrogen utilized by planktonic communities. The study of urea metabolism, including transport, production, and decomposition mechanisms, offers insights into the physiological and ecological roles of different species in aquatic biogeochemistry. Understanding these mechanisms can inform strategies to enhance the efficiency of urea utilization in aquatic environments (Solomon et al., 2010).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-3-1-13(2-4-14)11-22-18(24)23-15-5-7-16(8-6-15)25-17-12-20-9-10-21-17/h1-4,9-10,12,15-16H,5-8,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRRWKMLJBJBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

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